2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
Description
2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a biphenyl group, a pyridine moiety, and a pyrrolidine ring
Properties
IUPAC Name |
2-(4-phenylphenoxy)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-23(25-15-12-22(16-25)28-21-10-13-24-14-11-21)17-27-20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-11,13-14,22H,12,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKQFQHNUCNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Biphenyl Ether: The biphenyl ether can be synthesized by reacting 4-bromobiphenyl with a suitable phenol derivative under basic conditions.
Pyrrolidine Derivative Formation: The pyrrolidine ring can be introduced by reacting a suitable pyrrolidine derivative with a halogenated pyridine under nucleophilic substitution conditions.
Coupling Reaction: The final step involves coupling the biphenyl ether with the pyrrolidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate due to its structural features that are common in bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, it could be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone would depend on its specific application. For instance, if it is used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yloxy)-1-(pyrrolidin-1-yl)ethanone
- 2-(4-Biphenylyloxy)-1-(3-pyridyl)pyrrolidine
Uniqueness
The uniqueness of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone lies in its combination of biphenyl, pyridine, and pyrrolidine moieties, which can impart unique chemical and biological properties.
Biological Activity
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone features a biphenyl moiety linked to a pyridine-substituted pyrrolidine. The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Antiviral Activity
Recent studies have indicated that compounds similar to 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone exhibit antiviral properties. For instance, related compounds were evaluated against beta-coronaviruses, showing promising results in inhibiting viral replication. The effective concentration (EC50) values were reported at low micromolar ranges, indicating significant antiviral potential .
Anticancer Properties
In vitro studies have demonstrated that certain derivatives of this compound induce apoptosis in cancer cell lines. For example, one study reported a 33.43% increase in total apoptotic cells in MCF-7 breast cancer cells upon treatment with related pyridine-based compounds . This suggests that the compound may act as a pro-apoptotic agent.
The mechanism by which 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone exerts its effects is believed to involve the modulation of specific protein interactions and signaling pathways. Preliminary investigations suggest that it may inhibit viral entry mechanisms or interfere with cellular pathways that promote tumor growth.
Case Study 1: Antiviral Profiling
A detailed antiviral profiling study highlighted the efficacy of similar compounds against SARS-CoV-2. The compounds demonstrated selective inhibition without significant cytotoxicity in Vero E6 cells. The study emphasized the need for further investigations into the specific molecular targets involved in the antiviral activity .
Case Study 2: Apoptosis Induction in Cancer Cells
Another significant study focused on the apoptotic effects of related compounds on various cancer cell lines. The results indicated that these compounds could activate apoptotic pathways effectively, suggesting their potential as therapeutic agents in oncology .
Data Tables
| Activity Type | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Antiviral (SARS-CoV-2) | 4.7 | 21 | 4.5 |
| Anticancer (MCF-7) | N/A | N/A | N/A |
Q & A
Q. What are the established synthetic routes for 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, biphenyl derivatives may react with acyl chlorides in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions to introduce the ethanone group . Key factors affecting yield include:
- Catalyst choice : AlCl₃ is common but may require strict moisture control.
- Temperature : Reactions are typically conducted at 0–25°C to minimize side products.
- Reagent stoichiometry : Excess acyl chloride (1.2–1.5 equivalents) improves conversion rates.
Advanced optimization might employ continuous flow reactors for scalability .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- X-ray crystallography : Provides definitive proof of molecular geometry and stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm, pyridinyl signals at δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).
Cross-validation with FTIR (C=O stretch ~1700 cm⁻¹) and HPLC purity analysis (≥95%) ensures structural integrity .
Advanced Research Questions
Q. How can conflicting spectroscopic data during synthesis (e.g., unexpected peaks in NMR) be resolved?
Methodological Answer: Discrepancies often arise from residual solvents , diastereomers , or byproducts . Steps to resolve these:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Variable Temperature (VT) NMR : Distinguishes dynamic conformational changes (e.g., pyrrolidine ring puckering) .
- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to assign ambiguous signals .
- Computational modeling : Compare experimental data with DFT-predicted chemical shifts .
Q. What strategies are used to assess the biological activity of this compound, given its pyrrolidine-pyridine scaffold?
Methodological Answer: The compound’s heterocyclic structure suggests potential kinase inhibition or GPCR modulation . Experimental workflows include:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or ELISA .
- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to track bioavailability in cell lines .
- Structure-activity relationship (SAR) : Modify the pyridinyloxy or biphenyloxy groups and correlate changes with activity .
Q. How can researchers evaluate the environmental stability and degradation pathways of this compound?
Methodological Answer: Follow the INCHEMBIOL framework :
- Hydrolysis studies : Expose the compound to pH 3–9 buffers at 25–50°C; monitor via LC-MS for breakdown products.
- Photodegradation : Use UV-Vis light (254–365 nm) to simulate solar exposure; identify intermediates with GC-MS.
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae to estimate LC₅₀ values .
Safety and Handling
Q. What precautions are necessary when handling 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone in the laboratory?
Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Experimental Design
Q. How should researchers design experiments to optimize the compound’s synthetic yield while minimizing side reactions?
Methodological Answer: Adopt a Design of Experiments (DoE) approach:
- Factors : Catalyst loading (0.5–1.2 eq.), temperature (−10°C to 25°C), solvent (dichloromethane vs. toluene).
- Response variables : Yield (HPLC), purity (NMR).
- Statistical analysis : Use ANOVA to identify significant factors and interactions .
For scale-up, apply kinetic studies (e.g., in situ IR monitoring) to pinpoint rate-limiting steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., docking vs. bioactivity assays)?
Methodological Answer:
- Validate computational models : Re-optimize ligand conformations using molecular dynamics simulations.
- Check assay conditions : Confirm target protein stability (e.g., circular dichroism) and compound solubility (DLS measurements) .
- Orthogonal assays : Use SPR (surface plasmon resonance) to measure binding affinity independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
